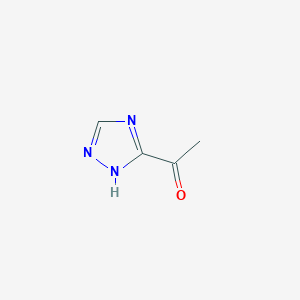

1-(1H-1,2,4-Triazol-5-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

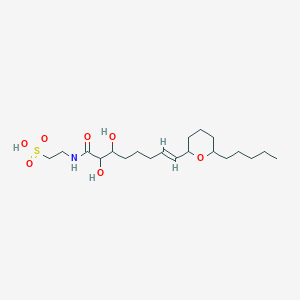

“1-(1H-1,2,4-Triazol-5-yl)ethanone” is a derivative of 1,2,4-triazole . It is a part of a class of compounds that are important in pharmaceutical chemistry due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-(1H-1,2,4-Triazol-5-yl)ethanone”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

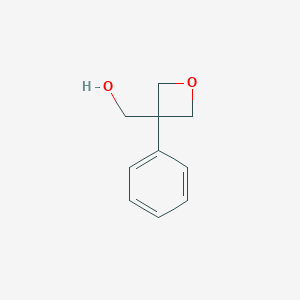

The molecular structure of “1-(1H-1,2,4-Triazol-5-yl)ethanone” can be confirmed by various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involving “1-(1H-1,2,4-Triazol-5-yl)ethanone” and its derivatives have been studied. These compounds have shown promising cytotoxic activity against various cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1H-1,2,4-Triazol-5-yl)ethanone” can be determined using various techniques. For instance, the melting point, IR spectrum, and NMR spectrum can provide valuable information about the compound .科学的研究の応用

Anticancer Properties

1-(1H-1,2,4-Triazol-5-yl)ethanone and its derivatives have shown promise as potential anticancer agents. Researchers have synthesized novel 1,2,4-triazole derivatives and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Some compounds demonstrated cytotoxic activity at concentrations lower than 12 μM against Hela cells. Additionally, these compounds exhibited selectivity against cancerous cells while sparing normal cells .

Catalytic Organic Single-Electron Reduction

1-(1H-1,2,4-Triazol-5-yl)ethanone derivatives have been explored as catalysts for organic single-electron reduction reactions. These compounds can serve as efficient mediators in various redox processes, making them valuable in synthetic chemistry and catalysis .

Apoptosis Induction

Certain 1,2,4-triazole derivatives, including 1-(1H-1,2,4-Triazol-5-yl)ethanone analogs, have been investigated for their ability to induce apoptosis in cancer cells. Studies have examined their effects on cell viability and apoptosis pathways, particularly in breast cancer cell lines like MCF-7 .

Drug Discovery

Heterocyclic compounds containing nitrogen atoms, such as 1,2,4-triazoles, are essential scaffolds in drug discovery. The 1,2,4-triazole ring can form hydrogen bonds with various targets, improving pharmacokinetics and pharmacological properties. Researchers continue to explore these compounds for novel drug development .

Supramolecular Chemistry

1,2,4-Triazoles play a role in supramolecular chemistry due to their ability to form coordination complexes and hydrogen bonds. Researchers investigate their use in designing functional materials, sensors, and molecular recognition systems .

Fluorescent Imaging

Fluorescent 1,2,4-triazole derivatives have been developed for bioimaging applications. Their unique photophysical properties make them suitable for visualizing biological processes, cellular structures, and disease-related markers .

将来の方向性

作用機序

Target of Action

It’s known that 1,2,4-triazole derivatives have shown promising activity against various cancer cell lines . They have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .

Biochemical Pathways

Given its potential interaction with the aromatase enzyme, it may influence the estrogen biosynthesis pathway . This could have downstream effects on hormone-dependent processes in the body.

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that these compounds may induce cell death in cancer cells, potentially through the inhibition of key enzymes.

特性

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-3(8)4-5-2-6-7-4/h2H,1H3,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKQWOBXJHLLAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-1,2,4-Triazol-5-yl)ethanone | |

CAS RN |

153334-29-3 |

Source

|

| Record name | 1-(1H-1,2,4-triazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)